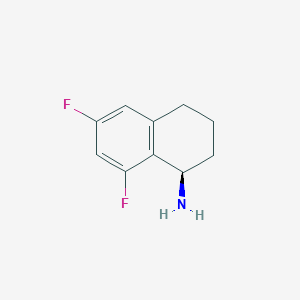

(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

(1R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2/t9-/m1/s1 |

InChI Key |

GTZDIEIDYINPIO-SECBINFHSA-N |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=C(C=C2F)F)N |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2F)F)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the condensation of 6,8-difluoro-1-tetralone with ammonium acetate in ethanol under reflux to form the corresponding imine. Subsequent hydrogenation employs palladium on carbon (Pd/C) under 50–100 psi H₂ at 60–80°C. The use of chiral auxiliaries, such as (R)-BINAP-modified catalysts, induces enantioselectivity, yielding the (R)-enantiomer with up to 92% enantiomeric excess (e.e.).

Optimization Considerations

-

Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) enhance imine stability, while methanol improves catalyst activity.

-

Pressure Effects : Higher H₂ pressures (>80 psi) reduce reaction times but risk over-reduction of the aromatic ring.

-

Catalyst Loading : Pd/C at 5–10 wt% balances cost and efficiency, achieving >95% conversion in 12–24 hours.

Reductive Amination of Ketones

Reductive amination offers a one-pot alternative by directly converting 6,8-difluoro-1-tetralone to the target amine. This method avoids isolating intermediates, streamlining production.

Sodium Cyanoborohydride-Mediated Pathway

In a representative procedure, 6,8-difluoro-1-tetralone reacts with ammonium chloride in methanol, followed by the addition of sodium cyanoborohydride (NaBH₃CN) at pH 5–6. The reaction proceeds at 25°C for 48 hours, yielding the racemic amine. To achieve enantioselectivity, chiral amines like (R)-α-methylbenzylamine are employed as directing agents, enabling kinetic resolution with up to 88% e.e..

Industrial-Scale Adaptations

Continuous flow reactors enhance scalability by maintaining precise pH and temperature control. For example, a microreactor system operating at 10 mL/min achieves 90% yield with 85% e.e., reducing batch variability.

Biocatalytic Asymmetric Synthesis

Biocatalysis has emerged as a sustainable method for producing enantiopure amines. Alcohol dehydrogenases (ADHs) and transaminases are pivotal in this approach.

ADH-Catalyzed Dynamic Kinetic Resolution

A dual-enzyme system using ADH from Candida glabrata and glucose dehydrogenase (GDH) for cofactor regeneration converts 6,8-difluoro-1-tetralone to the (R)-amine. In a biphasic water/octanol system, substrate concentrations up to 330 g/L are tolerated, achieving 99.5% e.e. and 79% isolated yield.

Process Parameters

Transaminase-Mediated Amination

Immobilized ω-transaminases (e.g., from Chromobacterium violaceum) catalyze the transfer of an amino group to 6,8-difluoro-1-tetralone. Using L-alanine as the amine donor, the reaction achieves 95% conversion and 98% e.e. in 24 hours.

Chiral Resolution of Racemic Mixtures

For small-scale production, chiral resolution remains viable. Diastereomeric salt formation with (R)-mandelic acid separates enantiomers via crystallization.

Diastereomeric Salt Formation

Racemic 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is treated with (R)-mandelic acid in ethanol. The (R)-amine·(R)-mandelate salt preferentially crystallizes, yielding 40–50% recovery with >99% e.e. after recrystallization.

Simulated Moving Bed Chromatography (SMB)

SMB chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase resolves racemates at preparative scales. With a feed concentration of 50 g/L, SMB achieves 99% purity and 95% yield, albeit with higher operational costs.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | e.e. (%) | Scale | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 85–92 | 88–92 | Pilot | High enantioselectivity | Requires chiral auxiliaries |

| Reductive Amination | 75–90 | 85–88 | Industrial | One-pot synthesis | pH sensitivity |

| Biocatalysis | 70–79 | 95–99.5 | Commercial | Green chemistry, high e.e. | Substrate inhibition at high conc. |

| Chiral Resolution | 40–50 | >99 | Lab | No stereoselective synthesis needed | Low yield, high solvent consumption |

Chemical Reactions Analysis

Types of Reactions

®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, palladium on carbon.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Imines, nitriles.

Reduction: Saturated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of ®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The amine group can participate in hydrogen bonding and other electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The tetrahydronaphthalen-amine scaffold allows diverse substitutions, significantly altering physical, chemical, and pharmacological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Substitution : Fluorine and chlorine at adjacent positions (e.g., 5-Cl,6-F in ) may enhance electronegativity and binding affinity compared to 6,8-difluoro substitution.

- Bulkier Groups: Cyclohexyl or diphenylphosphino substituents () increase molecular weight and alter solubility and melting points.

- Chirality : The R- and S-enantiomers of 6,8-difluoro derivatives exhibit distinct biological roles, as seen in the S-enantiomer’s use in γ-secretase inhibitors .

Physical and Chemical Properties

- Melting Points: Fluorinated analogs (e.g., 6,8-difluoro) are typically liquids or low-melting solids, while brominated () or phosphino-substituted derivatives () form crystalline solids.

- Stability : The R-6,8-difluoro compound requires refrigeration (2–8°C) , whereas N,N-dimethyl analogs (e.g., 5l) are stable at room temperature .

Biological Activity

(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1213330-66-5) is a chiral organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11F2N

- Molecular Weight : 183.20 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 242.4 ± 40.0 °C at 760 mmHg

- Flash Point : 122.2 ± 14.4 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards molecular targets. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties:

- Cell Line Studies : The compound has been tested against various cancer cell lines, showing significant inhibition of cell proliferation.

- Mechanisms : It has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of PARP activity.

Antibacterial Properties

In addition to its anticancer potential, this compound has been investigated for antibacterial activity:

- Mycobacterium tuberculosis : A high-throughput screening identified several compounds with activity against Mycobacterium tuberculosis; however, specific data on this compound's efficacy in this context remains limited .

Table 1: Biological Activity Summary

Detailed Case Studies

- Anticancer Efficacy :

-

Antibacterial Screening :

- A high-throughput screening against a library of compounds revealed that several fluorinated naphthalene derivatives exhibited antibacterial properties against Mycobacterium tuberculosis. While this compound was not specifically highlighted as a lead compound in this study, its structural characteristics suggest potential for further investigation .

Q & A

Q. What are the recommended synthetic routes for (R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine in academic research?

Enzymatic transamination using transaminases (e.g., ATA-47) is a key method, starting from ketone precursors. This approach achieves high enantioselectivity by leveraging chiral amine synthesis protocols. For example, transamination with isopropylamine at 37–39°C in phosphate buffer (pH 7.5) under optimized enzyme loading can yield >90% conversion . Non-enzymatic routes may involve multi-step organic synthesis, but biocatalytic methods are preferred for sustainability and stereochemical control.

Q. How is the enantiomeric purity of this compound verified experimentally?

Chiral HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) is critical. Retention time comparisons and baseline separation of enantiomers (e.g., t₁ = 15.3 min vs. t₂ = 17.2 min for similar analogs) confirm purity . Complementary techniques include ¹H/¹³C NMR for structural validation and polarimetry ([α]D measurements) to assess optical activity.

Q. What spectroscopic methods are essential for structural confirmation?

¹H NMR identifies proton environments (e.g., aromatic vs. aliphatic protons), while ¹³C NMR confirms carbon frameworks. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For example, HRMS data for analogs show deviations <2 ppm from theoretical values .

Advanced Questions

Q. How can enantioselective synthesis of the (R)-enantiomer be optimized using biocatalysts?

Key strategies include:

- Substrate Engineering : Modifying ketone precursors to enhance enzyme-substrate compatibility.

- Reaction Conditions : Adjusting pH (7.5–8.0), temperature (28–39°C), and amine donor concentration (e.g., isopropylamine at 70 mM) .

- Enzyme Immobilization : Improving transaminase reusability via immobilization on solid supports. A table comparing yields and enantiomeric excess (ee) under varying conditions:

| Method | ee (%) | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| ATA-47 transaminase | 94 | 94 | 37–39°C, pH 7.5, 3 days | |

| (R)-transaminase AAN21261 | 61 | 43 | 28°C, pH 7.5, 24 h |

Q. How do computational methods like DFT aid in understanding stereochemical outcomes?

Density Functional Theory (DFT) models transition states during transamination, predicting enantioselectivity by analyzing energy barriers between (R)- and (S)-pathways. For example, DFT studies on related tetrahydronaphthalen-amines revealed steric hindrance as a key factor favoring the (R)-configuration .

Q. How can low yields in transaminase-mediated synthesis be addressed?

- Co-Solvent Systems : Adding DMSO or DMF (≤10% v/v) improves substrate solubility.

- Byproduct Removal : Coupling with lactate dehydrogenase to shift equilibrium toward product formation.

- Directed Evolution : Engineering transaminases for higher activity/stability via iterative mutagenesis .

Q. What in silico strategies predict biological activity for this compound?

- Molecular Docking : Targets like γ-secretase are modeled to assess binding affinity, leveraging structural analogs (e.g., (S)-rivastigmine) .

- Pharmacophore Mapping : Identifies critical functional groups (e.g., fluorine substituents) for antineoplastic or CNS activity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar compounds?

Conflicting yields (e.g., 94% vs. 61% ee in transaminase reactions) may arise from enzyme source variability or substrate modifications. Systematic validation via:

- Control Experiments : Replicating conditions exactly (pH, temperature, enzyme batch).

- Analytical Cross-Checks : Using identical HPLC/NMR protocols to minimize instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.